molecular formula C11H15N B1201287 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 78592-91-3

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1201287
CAS RN: 78592-91-3
M. Wt: 161.24 g/mol
InChI Key: QOWZBQAJZICMKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline and its analogs involves multiple methods, including the Pummerer reaction as a key step. Toda et al. (2000) synthesized four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline by applying a new method utilizing the Pummerer reaction, starting from alaninol and 1-phenylethylamine as chiral sources (Toda et al., 2000). Another method includes the use of Lewis or Brønsted acids as catalysts in the Pictet-Spengler reaction, which was employed to synthesize 1,2,3,4-tetrahydroisoquinolines from N-tosyl-phenethylamine and aldehydes (Shi Xiao-xin, 2009).

Molecular Structure Analysis

The molecular and crystalline structures of dimethyl-tetrahydroisoquinoline derivatives have been extensively studied. Sokol et al. (2002) synthesized 3,3-Dimethyl-1-(3-methyl-1-phenylpyrazol-5-onylidene-4)-1,2,3,4-tetrahydroisoquinoline and confirmed its structure through IR and electronic absorption spectroscopic methods (Sokol et al., 2002).

Chemical Reactions and Properties

The chemical reactions involving 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline include complex formation with transition metals, as demonstrated by Sokol et al. (2004), who synthesized coordination compounds with metals like Cr(III), Fe(III), Co(II), and others (Sokol et al., 2004).

Physical Properties Analysis

Physical properties such as crystal structure and spectroscopic characteristics are crucial for understanding the behavior of this compound under various conditions. For example, the structure of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was characterized by IR and 1H NMR, providing insights into its physical attributes (Lin Xi, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with ketenes and the formation of novel compounds through modified Strecker reactions, highlight the versatility of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline. Evans et al. (1987) explored the reactions of 3,4-dihydroisoquinoline N-oxide with dimethylketene, leading to the formation of various adducts (Evans et al., 1987).

Scientific Research Applications

  • Analgesic and Anti-Inflammatory Effects : A study by Rakhmanova et al. (2022) investigated the analgesic and anti-inflammatory effects of a compound related to 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline. They found that this compound demonstrated pronounced anti-inflammatory and analgesic activities, suggesting its potential use in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).

  • Metal Complex Formation : Sokol et al. (2004) synthesized coordination compounds of a related tetrahydroisoquinoline derivative with various transition metals. The study examined the structures of these complexes using X-ray diffraction and spectroscopic methods, highlighting the compound's potential in forming metal complexes with applications in various fields (Sokol et al., 2004).

  • Natural Product Isolation : Jarraya et al. (2008) isolated a tetrahydroisoquinoline alkaloid from Hammada scoparia leaves, belonging to the same family as 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline. This highlights the compound's presence in natural products and its potential applications in natural product chemistry (Jarraya et al., 2008).

  • Synthetic Applications : Bunce et al. (2013) explored the synthesis of tetrahydroquinolines, including 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline, using Lewis acid-promoted Friedel-Crafts cyclizations. This research indicates the compound's relevance in synthetic organic chemistry, particularly in the synthesis of structures with potential biological activity (Bunce et al., 2013).

  • Silyl Modification for Biological Activity : Zablotskaya et al. (2006) conducted silyl modifications of tetrahydroisoquinoline derivatives, including 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline, to evaluate their psychotropic properties and cytotoxic effects. This study suggests the compound's potential in developing modified derivatives with enhanced biological activities (Zablotskaya et al., 2006).

  • Green Chemical Oxidation Methods : Zheng et al. (2018) developed a green chemical method for the oxidation of tetrahydroisoquinolines, indicating the compound's role in environmentally friendly chemical processes (Zheng et al., 2018).

  • Local Anesthetic Activity and Toxicity Evaluation : Azamatov et al. (2023) evaluated the local anesthetic activity, acute toxicity, and structure-toxicity relationship of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, related to 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline. This study provides insights into the therapeutic potential and safety of such compounds (Azamatov et al., 2023).

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .

properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(2)8-12-7-9-5-3-4-6-10(9)11/h3-6,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWZBQAJZICMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30229186
Record name 1,2,3,4-Tetrahydro-4,4-dimethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

78592-91-3
Record name 1,2,3,4-Tetrahydro-4,4-dimethylisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078592913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydro-4,4-dimethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AA Aghekyan, ZS Arustamyan, RE Margaryan… - Russian Journal of …, 2022 - Springer
Abstract Treatment of N-benzyl-2-methylprop-2-en-1-amine with a mixture of concentrated sulfuric acid and 85% phosphoric acid gave 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline …
Number of citations: 0 link.springer.com
EE Smissman, JR Reid, DA Walsh… - Journal of Medicinal …, 1976 - ACS Publications
Various 2-and 4-substituted 6, 7-dihydroxy-l, 2, 3, 4-tetrahydroisoquinolines were synthesized and evaluated as substrates and inhibitors of catechol O-methyltransferase (COMT). In …
Number of citations: 30 pubs.acs.org
M Mottinelli, M Sinreih, TL Rižner, MP Leese… - …, 2021 - Wiley Online Library
17β‐Hydroxysteroid dehydrogenases catalyse interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands. The type 1 enzyme, …
RA Bunce, NR Cain, JG Cooper - Organic Preparations and …, 2012 - Taylor & Francis
An ongoing synthetic project required access to substituted 4, 4-dimethyl-1, 2, 3, 4-tetrahydroisoquinolines as the core ring structure for a potential drug analog. We recently reported an …
Number of citations: 7 www.tandfonline.com
AA Aghekyan, GG Mkryan, AS Tsatinyan… - Russian Journal of …, 2017 - Springer
Abstract Treatment of 1-(4-chlorobenzylamino)-2-methylpropan-2-ol with concentrated sulfuric acid at 0C gave 6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline which reacted with (…
Number of citations: 5 link.springer.com
Y Ukaji, Y Shimizu, Y Kenmoku, A Ahmed… - Bulletin of the Chemical …, 2000 - journal.csj.jp
The catalytic asymmetric addition of dialkylzinc to a carbon-nitrogen double bond in 3,4-dihydroisoquinoline N-oxides was achieved by utilizing a catalytic amount of 2-magnesium 3-…
Number of citations: 40 www.journal.csj.jp
PT Lansbury, JG Colson… - Journal of the American …, 1964 - ACS Publications
Polyphosphoric acid converts 4-bromo-7-í-butyl-1-indanone oxime (II) mainly into l, 8-ethano-7-bromo-4, 4-dimethyl-3, 4-dihydroisoquinoline (III) and gives only a minor amount of both …
Number of citations: 46 pubs.acs.org
Z Jia, Q Yang, S Luo - Synthesis, 2021 - thieme-connect.com
A catalytic asymmetric dehydrogenative cross-coupling reaction between enones and tertiary amines enabled by synergistic photoredox and chiral primary amine catalysis is reported. …
Number of citations: 4 www.thieme-connect.com
G Dondlo, G Giardina - US patent application Ser. No, 1992 - researchgate.net
This invention is concerned with novel substituted azacyclic compounds, processes for their preparation, and their use in medicine, particularly as analgesics. Compounds which are …
Number of citations: 0 www.researchgate.net
DH Browning - 1974 - search.proquest.com
The work of van Tamelen and Brenner" and Of gilleo" indicated that the nitro group in c-halonitroalkanes may function as a leaving group in strong acid. There were two examples in the …
Number of citations: 3 search.proquest.com

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